molecular formula C32H33ClN6O3S B12389057 Lsd1-IN-25

Lsd1-IN-25

Cat. No.: B12389057
M. Wt: 617.2 g/mol
InChI Key: GTPVAJXOALUVNI-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lsd1-IN-25 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. Inhibition of LSD1 has been explored as a therapeutic strategy for various diseases, particularly cancer, due to its role in promoting oncogenesis and tumor progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the inhibitory activity of the compound. This may include halogenation, alkylation, or acylation reactions using appropriate reagents and catalysts.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced biological activities and therapeutic applications .

Scientific Research Applications

Lsd1-IN-25 has a wide range of scientific research applications, including:

Mechanism of Action

Lsd1-IN-25 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Lsd1-IN-25 is compared with other LSD1 inhibitors to highlight its uniqueness:

Similar compounds include:

This compound stands out due to its unique chemical structure and potential for targeted therapeutic applications.

Properties

Molecular Formula

C32H33ClN6O3S

Molecular Weight

617.2 g/mol

IUPAC Name

(1S,2R)-N-[[4-[3-[(3-chlorophenyl)methyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]oxy-3,5-dimethoxyphenyl]methyl]-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C32H33ClN6O3S/c1-4-13-43-32-35-30-28(37-38-39(30)19-20-9-8-12-23(33)14-20)31(36-32)42-29-26(40-2)15-21(16-27(29)41-3)18-34-25-17-24(25)22-10-6-5-7-11-22/h5-12,14-16,24-25,34H,4,13,17-19H2,1-3H3/t24-,25+/m1/s1

InChI Key

GTPVAJXOALUVNI-RPBOFIJWSA-N

Isomeric SMILES

CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CN[C@H]4C[C@@H]4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl

Canonical SMILES

CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CNC4CC4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl

Origin of Product

United States

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